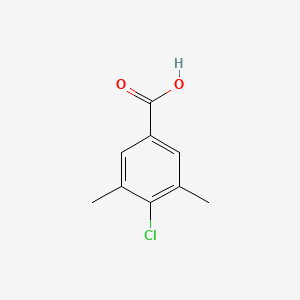

4-Chloro-3,5-dimethylbenzoic acid

描述

X-ray Diffraction Analysis of Molecular Packing

While no direct crystallographic data for this compound is available in the provided sources, structural analogs such as 3,5-dimethylbenzoic acid and 4-chlorobenzoic acid provide insights into potential packing motifs. For benzoic acid derivatives, hydrogen bonding between carboxylic acid groups typically dictates crystalline arrangements, forming dimers or extended chains. The presence of methyl groups at positions 3 and 5 may introduce steric hindrance, favoring non-planar stacking or intermolecular interactions such as van der Waals forces.

In related structures, such as 5-bromo-7-chloro-3,3a-dihydrocyclopenta[b]indole-2-carboxylic acid, triclinic crystal systems (space group P1̄) are observed, with intermolecular halogen interactions contributing to lattice stabilization. For this compound, analogous interactions (e.g., Cl···Cl or Cl···π) could influence crystal packing, though experimental validation is required.

Multinuclear NMR Spectral Assignments

Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the compound’s structure. While specific ¹H and ¹³C NMR data for this compound are not explicitly provided in the sources, comparative analysis with structurally analogous compounds enables spectral interpretation:

1.2.2.1 ¹H NMR Assignments

- Carboxylic Acid Proton (-COOH): A broad singlet in the range δ 12.7–13.2 ppm, consistent with benzoic acid derivatives.

- Aromatic Protons: Split into distinct signals due to electronic effects from substituents. The chlorine atom at position 4 deshields adjacent protons, while methyl groups at positions 3 and 5 induce upfield shifts. For example:

- Methyl Groups (-CH₃): δ 2.2–2.3 ppm (singlet) for the two equivalent methyl groups at positions 3 and 5.

1.2.2.2 ¹³C NMR Assignments

Vibrational Spectroscopy and Functional Group Identification

Vibrational spectroscopy (IR and Raman) provides direct evidence of functional groups. Key bands for this compound include:

Table 2: Vibrational Spectroscopic Features

| Functional Group | IR Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| -COOH (O-H stretch) | 2500–3300 | Broad, intense band |

| C=O (carboxylic acid) | 1680–1720 | Strong, sharp peak |

| C-Cl (stretch) | 550–800 | Medium-intensity band |

| C-H (aromatic) | 3000–3100 | Aromatic C-H stretches |

| C-H (methyl) | 2800–3000 | Aliphatic C-H stretches |

The carboxylic acid group’s O-H stretch is typically broad due to hydrogen bonding, while the C=O stretch indicates conjugation with the aromatic ring. Methyl groups contribute to symmetric and asymmetric C-H stretches in the 2800–3000 cm⁻¹ range.

属性

IUPAC Name |

4-chloro-3,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHGJCFPDAJYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553939 | |

| Record name | 4-Chloro-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90649-78-8 | |

| Record name | 4-Chloro-3,5-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90649-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Chlorination of 3,5-Dimethylbenzoic Acid Derivatives

One common industrial route to 4-chloro-3,5-dimethylbenzoic acid involves the chlorination of 3,5-dimethylbenzoic acid or its derivatives, such as 3,5-dimethylbenzoyl chloride.

Synthetic Route: The conversion of 3,5-dimethylbenzoic acid to 4-chloro-3,5-dimethylbenzoyl chloride is achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. This step transforms the carboxylic acid group into an acyl chloride intermediate, which can subsequently be hydrolyzed to yield the target acid.

Industrial Considerations: Large-scale production typically employs continuous flow reactors to ensure consistent reaction conditions, high yield, and purity, while minimizing by-products. The chlorination step is carefully controlled to achieve selective substitution at the 4-position on the aromatic ring.

Synthesis Starting from 3,5-Dimethylphenol

A patented method details the synthesis of 4-chloro-3,5-dimethylphenol, a key intermediate that can be oxidized to the corresponding benzoic acid derivative. This method involves:

Reaction Conditions: 3,5-dimethylphenol is reacted with copper salts (such as copper sulfate pentahydrate, copper chloride dihydrate, or copper nitrate trihydrate) as catalysts in organic solvents like chlorobenzene, dichloroethane, or chloroform.

Oxidative Chlorination: Under controlled temperature (60–120 °C), oxygen or air is introduced, and HCl gas is intermittently added to facilitate chlorination at the 4-position. The reaction is maintained under pressure (~0.5 MPa) in a high-pressure reaction kettle with stirring.

Catalyst Recycling: The aqueous phase containing the copper catalyst is recovered and reused multiple times with minimal loss in yield, demonstrating process sustainability.

Yields and Purity: The process achieves high yields (92–97%) and purity (~98.5%) of 4-chloro-3,5-dimethylphenol, which can be further converted to the acid.

Table 1: Summary of Selected Reaction Conditions and Yields for 4-Chloro-3,5-dimethylphenol Synthesis

| Example | Catalyst (Copper Salt) | Solvent | Temp (°C) | Pressure (MPa) | HCl Gas (mol) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 3 | Copper chloride dihydrate (5 mol) | Dichloroethane | 80 | 0.5 | 10 | 97.0 | 98.5 |

| 5 | Copper sulfate pentahydrate (0.1 mol) | Chlorobenzene | 120 | 0.5 | 15 | 93.0 | 98.5 |

| 6 | Copper nitrate trihydrate (1 mol) | Chloroform | 60 | 0.5 | 12 | 95.9 | 98.5 |

| 7 | Copper chloride dihydrate (5 mol) + NaCl (1 mol) | Dichloroethane | 80 | 0.5 | 10 | 97.2 | 98.5 |

Direct Oxidation of Mesitylene (3,5-Trimethylbenzene) to 3,5-Dimethylbenzoic Acid

Another industrially relevant method focuses on the oxidation of mesitylene (1,3,5-trimethylbenzene) to 3,5-dimethylbenzoic acid, which can then be chlorinated to produce this compound.

Catalyst System: A composite catalyst system comprising cobalt salts (e.g., cobalt chloride, cobalt naphthenate) and long-chain quaternary ammonium salts is used to facilitate oxidation.

Reaction Conditions: The oxidation is carried out under atmospheric pressure with controlled oxygen flow (0.3–0.7 L/min) at temperatures between 130–140 °C. Paraformaldehyde is added as an auxiliary agent to improve conversion.

Process Steps: The reaction mixture is refluxed with air blowing, followed by oxygen introduction. After 3–5 hours, the reaction is cooled, vacuum distilled to remove low boiling impurities, and the product is crystallized and purified.

Yields and Purity: The method yields 3,5-dimethylbenzoic acid with purity above 98% and high conversion efficiency (raw material residual <2%).

Table 2: Representative Data from Mesitylene Oxidation Process

| Embodiment | Mesitylene (kg) | Catalyst (kg) | Temp (°C) | Oxygen Flow (L/min) | Reaction Time (h) | Product Weight (kg) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 3 | 600 | 1.11 (CoCl2 + quaternary) | 130 | 0.3 | 3–5 | 674.71 | >98 |

| 4 | 600 | 1.11 (CoCl2 + quaternary) | 140 | 0.7 | 3–5 | 676.43 | >98 |

Conversion of 4-Chloro-3,5-dimethylphenol to this compound

Although direct preparation methods for this compound are less commonly detailed, a plausible synthetic route involves:

Step 1: Synthesis of 4-chloro-3,5-dimethylphenol via oxidative chlorination of 3,5-dimethylphenol as described above.

Step 2: Oxidation of the phenol intermediate to the corresponding benzoic acid derivative using appropriate oxidizing agents (e.g., KMnO4, CrO3) under controlled conditions.

Step 3: Purification by crystallization to achieve high purity.

This route leverages the well-established synthesis of the phenol intermediate and subsequent oxidation to the acid, though detailed experimental conditions for this final step are less documented in the public domain.

Summary Table of Preparation Methods for this compound and Related Intermediates

化学反应分析

Types of Reactions

4-Chloro-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

Substitution: Depending on the nucleophile, products can include 4-hydroxy-3,5-dimethylbenzoic acid or 4-amino-3,5-dimethylbenzoic acid.

Reduction: Products include 4-chloro-3,5-dimethylbenzyl alcohol or 4-chloro-3,5-dimethylbenzaldehyde.

Oxidation: Products include 4-chloro-3,5-dimethylterephthalic acid.

科学研究应用

Organic Synthesis

4CMB serves as a crucial building block in organic chemistry for synthesizing various derivatives and complex molecules. Its utility includes:

- Reagent in Coupling Reactions : Used for synthesizing N-substituted benzamides, which are important in developing selective herbicides .

- Intermediate for Pharmaceutical Compounds : Acts as an intermediate in the synthesis of drugs and agrochemicals .

Pharmaceutical Applications

Research indicates that 4CMB can be used to develop compounds with antimicrobial properties. Its derivatives have shown efficacy against various pathogens, making it a candidate for further pharmaceutical development.

- Antibacterial Activity : Studies have highlighted its potential as an antibacterial agent due to its structural similarity to known antimicrobial compounds .

Agrochemical Uses

The compound is also recognized for its role in agriculture:

- Herbicide Development : 4CMB derivatives are being explored as herbicides due to their effectiveness against specific plant species while being less harmful to crops .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 4CMB demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the para position of the aromatic ring could enhance activity levels.

Case Study 2: Herbicide Development

Research into the herbicidal properties of 4CMB derivatives showed promising results in controlling weed populations without adversely affecting crop yields. Field trials indicated a reduction in weed biomass by up to 70% compared to untreated controls.

作用机制

The mechanism of action of 4-chloro-3,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, derivatives of this compound may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

相似化合物的比较

4-Chloro-3,5-Dimethoxybenzoic Acid

4-Benzyloxy-3,5-Dimethylbenzoic Acid

- Structural difference : A benzyloxy (-OCH₂C₆H₅) group replaces the chloro substituent.

- Impact: Higher molecular weight (C₁₆H₁₆O₃) and non-polar solubility (soluble in chloroform, dichloromethane). Melting point: 110–112°C, slightly lower than the chloro analog due to flexible benzyloxy chain .

3,5-Dichloro-4-(Hydroxymethyl)Benzoic Acid

- Structural difference : Two chloro substituents (3,5-positions) and a hydroxymethyl (-CH₂OH) group at the 4-position.

- Impact: Increased polarity and hydrogen-bonding capacity due to -CH₂OH. Potential for derivatization in pharmaceutical synthesis .

4-Chlorobenzoic Acid

- Structural difference : Lacks methyl groups at 3,5-positions.

- Impact: Simpler structure with higher solubility in alkaline solutions (1 g dissolves in 25 mL 0.5 N NaOH).

Physicochemical and Toxicological Comparisons

Solubility and Reactivity

Biodegradation

Plant Growth Regulation

- 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC): A synthetic auxin analog used in plant physiology studies. The acetic acid side chain enhances uptake and transport in plant tissues compared to benzoic acid derivatives .

Antifungal and Biofilm Activity

- 4-Chloro-3,5-dimethoxybenzoic acid : Exhibits antifungal properties in Hericium erinaceus cultures, attributed to electron-withdrawing substituents enhancing interaction with microbial enzymes .

生物活性

4-Chloro-3,5-dimethylbenzoic acid (4CMB) is an aromatic carboxylic acid that has garnered attention in various fields of research due to its potential biological activities. This compound serves as a significant building block in organic chemistry and has applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.62 g/mol

- Solubility : Slightly soluble in water, more soluble in organic solvents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4CMB. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes the findings from recent research on its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a lead compound for developing new antibiotics.

Cytotoxicity

In addition to its antimicrobial properties, 4CMB has been assessed for cytotoxic effects on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity, sparing normal cells while inhibiting the growth of cancerous cells. The following data illustrates its cytotoxic effects:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 20 µM | |

| Normal Human Fibroblasts | >100 µM |

These findings suggest that 4CMB could be a promising candidate for further development as an anticancer agent.

The biological activity of 4CMB is believed to be linked to its ability to disrupt cellular processes in target organisms. The proposed mechanisms include:

- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in bacterial cells.

- Membrane Disruption : The lipophilic nature of 4CMB may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.

Case Studies

- Antimicrobial Efficacy Against MRSA : A study conducted on a series of halogenated benzoic acids, including 4CMB, indicated that it had comparable efficacy to clinically used antibiotics against MRSA strains. This study utilized both agar diffusion and broth microdilution methods to determine MIC values and confirmed the compound's potential as an alternative treatment option for resistant infections .

- Cytotoxicity in Cancer Research : Research investigating the cytotoxic effects of 4CMB on various cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. This study highlighted the selective nature of 4CMB's action, providing insights into its potential use in targeted cancer therapies .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-chloro-3,5-dimethylbenzoic acid, and how can safety be optimized?

- Methodological Answer : Start with methyl benzoate derivatives as precursors due to their commercial availability and reactivity. Chlorination and methylation steps can be optimized using mild reagents (e.g., thionyl chloride for chlorination) to reduce hazardous byproducts. Safety is enhanced by substituting phosgene with safer carbonylating agents (e.g., triphosgene) and using inert atmospheres to prevent oxidation . Solvent choice (e.g., dichloromethane or DMF) impacts reaction efficiency and purification. Monitor intermediates via TLC or HPLC to confirm stepwise progression.

Q. How can researchers determine the solubility of this compound in organic solvents, and what factors influence its solubility?

- Methodological Answer : Use gravimetric or spectrophotometric methods for solubility measurements. Pre-saturate solvents with the compound under controlled temperatures (e.g., 25°C). Factors include solvent polarity (e.g., ethanol vs. hexane), hydrogen-bonding capacity, and steric effects from substituents (chloro and methyl groups hinder solubility in polar solvents). Data from analogs like 4-chloro-3,5-dinitrobenzoic acid suggest lower solubility in alcohols compared to nitriles due to nitro group electron withdrawal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns. The deshielding of aromatic protons adjacent to chloro and methyl groups aids in structural assignment.

- IR : Carboxylic acid O-H stretches (~2500-3000 cm) and C=O stretches (~1680-1720 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Cross-reference with PubChem or DSSTox data for validation .

Advanced Research Questions

Q. How can microbial degradation pathways inform the environmental fate of this compound?

- Methodological Answer : Isolate bacteria (e.g., Pseudomonas spp.) from contaminated sites via enrichment culture using the compound as the sole carbon source. Monitor chloride release to confirm dehalogenation. Metabolite identification (e.g., via LC-MS) may reveal intermediates like dihydroxybenzoates. Compare pathways with 3,5-dichlorobenzoate degradation, where dioxygenases initiate ring cleavage . Optimize biodegradation conditions (pH, temperature) using response surface methodology (RSM).

Q. What strategies are effective for derivatizing this compound to enhance analytical detection or bioactivity?

- Methodological Answer :

- Esterification : React with alcohols (e.g., methanol) under acid catalysis (HSO) to form methyl esters, improving volatility for GC-MS analysis.

- Amidation : Couple with amines (e.g., ethylenediamine) via carbodiimide chemistry (EDC/HOBt) to create bioactive analogs.

- Fluorescent tagging : Attach dansyl chloride or FITC via carboxylic acid activation (DCC/NHS) for imaging studies.

Reference synthetic protocols for chloroformate derivatives for guidance .

Q. How do structural modifications (e.g., substituent position) impact the auxin-like activity of this compound derivatives?

- Methodological Answer : Synthesize analogs (e.g., 2-(4-chloro-3,5-dimethylphenoxy)acetic acid) and test in plant elongation assays (e.g., wheat coleoptile). Compare dose-response curves with natural auxins (IAA) using ANOVA. QSAR modeling identifies critical substituent parameters (e.g., Hammett σ for electron-withdrawing effects). Chloro and methyl groups at the 3,5-positions enhance receptor binding by mimicking indole rings .

Q. What computational methods can predict the physicochemical properties of this compound for drug discovery?

- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compute logP (lipophilicity), pK, and solubility. Molecular docking (AutoDock Vina) assesses interactions with targets like COX-2 or auxin receptors. Validate predictions with experimental data from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。